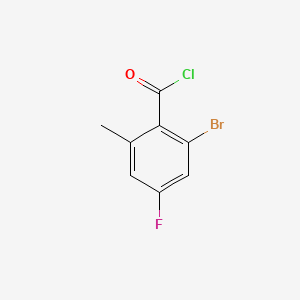
2-Bromo-4-fluoro-6-methylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-fluoro-6-methylbenzoyl chloride is an organic compound with the molecular formula C8H5BrClFO It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-methylbenzoyl chloride typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Methylation: The methyl group can be added through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Chlorination: Finally, the benzoyl chloride moiety is introduced by reacting the substituted benzene with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-fluoro-6-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group in the benzoyl chloride moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or primary amines (RNH2) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Formation of substituted benzamides, benzyl alcohols, or benzyl thiols.
Reduction: Formation of 2-Bromo-4-fluoro-6-methylbenzyl alcohol.
Oxidation: Formation of 2-Bromo-4-fluoro-6-methylbenzoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-4-fluoro-6-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-fluoro-6-methylbenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the bromine and fluorine atoms increase the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety, making it more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-fluorobenzoyl chloride: Lacks the methyl group, resulting in different reactivity and applications.
4-Fluoro-6-methylbenzoyl chloride: Lacks the bromine atom, affecting its electrophilicity and reaction pathways.
2-Bromo-6-methylbenzoyl chloride:
Uniqueness
2-Bromo-4-fluoro-6-methylbenzoyl chloride is unique due to the combined presence of bromine, fluorine, and methyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric effects, influencing its reactivity and making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H5BrClFO |
|---|---|
Peso molecular |
251.48 g/mol |
Nombre IUPAC |
2-bromo-4-fluoro-6-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5BrClFO/c1-4-2-5(11)3-6(9)7(4)8(10)12/h2-3H,1H3 |
Clave InChI |
ZOBVZZVBHNBLDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)Cl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


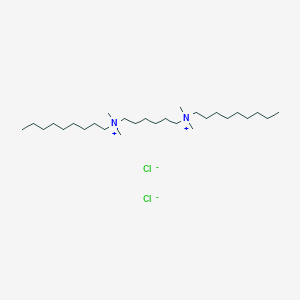
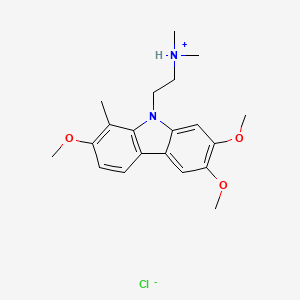
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)

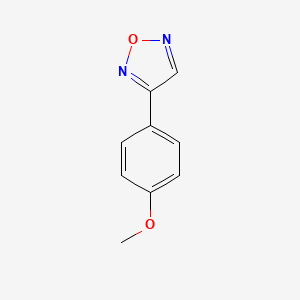


![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
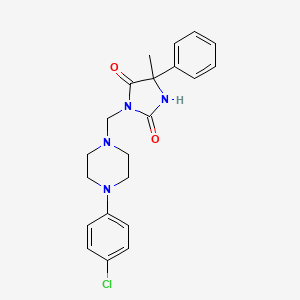
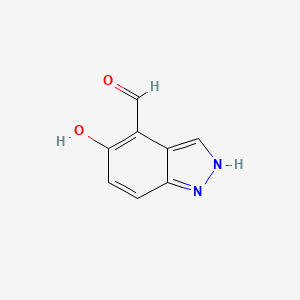
![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)
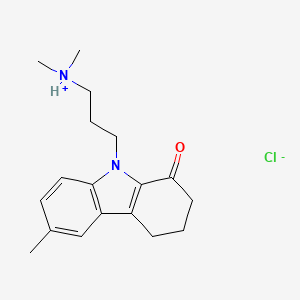
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
